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LDN 209929 dihydrochloride

Cat. No.: B1574468
M. Wt: 405.77
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Protein Kinases as Research Targets

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. longdom.orgimrpress.com They function by transferring a phosphate (B84403) group from ATP to specific amino acid residues—primarily serine, threonine, and tyrosine—on target proteins. longdom.org This process, known as phosphorylation, acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules. longdom.orgnih.gov Consequently, protein kinases are integral components of signal transduction pathways that govern cell growth, differentiation, proliferation, metabolism, and apoptosis (programmed cell death). imrpress.comresearchgate.netthieme-connect.com

The human genome encodes for over 500 distinct protein kinases, and it is estimated that up to 30% of all human proteins can be modified by kinase activity. nih.govthieme-connect.com Given their central role in cellular signaling, it is not surprising that the dysregulation of protein kinase activity is frequently implicated in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and neurological conditions. imrpress.comresearchgate.net In many types of cancer, for instance, mutations or overexpression of certain kinases can lead to uncontrolled cell proliferation and tumor development. nih.govresearchgate.net This has made protein kinases one of the most important classes of targets for drug discovery and development in both academic and industrial research settings. longdom.orgresearchgate.net The study of kinase inhibitors allows researchers to dissect complex signaling networks, understand disease mechanisms, and identify potential therapeutic intervention points.

Overview of LDN 209929 Dihydrochloride (B599025) as a Research Compound

LDN 209929 dihydrochloride is a chemical compound utilized in academic research as a potent and selective inhibitor of a specific protein kinase. medchemexpress.comtocris.comrndsystems.com It is an optimized analog of a previously identified compound, LDN-192960. medchemexpress.comdcchemicals.com

The primary molecular target of this compound is Haspin kinase, also known as Germ Cell-Specific Gene-2 (GSG2). medchemexpress.comglpbio.com Haspin is a serine/threonine kinase that plays a crucial role in the proper progression of mitosis, the process of cell division. medchemexpress.comglpbio.com Specifically, Haspin phosphorylates histone H3 at the threonine-3 position (H3T3), a key event for ensuring accurate chromosome alignment and segregation during cell division. medchemexpress.com Due to the essential role of Haspin in mitosis, its inhibition is a subject of investigation, particularly in the context of oncology research where uncontrolled cell division is a hallmark. glpbio.com

This compound exhibits high selectivity for Haspin kinase. medchemexpress.comtocris.comrndsystems.com Research data indicates that it has an in vitro IC50 value of 55 nM for Haspin. medchemexpress.comtocris.comglpbio.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The compound shows significantly less activity against other kinases, such as Dual-specificity tyrosine-regulated kinase 2 (DYRK2), with a reported 180-fold selectivity for Haspin over DYRK2. medchemexpress.comtocris.comglpbio.com This high selectivity makes this compound a valuable tool for researchers to specifically probe the functions of Haspin kinase in cellular processes with minimal off-target effects.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Chemical Name 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride tocris.com
Molecular Formula C17H17ClN2OS.2HCl tocris.comrndsystems.com
Molecular Weight 405.77 g/mol tocris.comrndsystems.com
CAS Number 1784281-97-5 tocris.comrndsystems.com
Purity ≥98% (HPLC) tocris.comrndsystems.com
Solubility Soluble in water and DMSO to 100 mM rndsystems.com
Storage Desiccate at room temperature tocris.comrndsystems.com

Table 2: Kinase Inhibition Profile of this compound

Kinase Target IC50 Selectivity Source
Haspin Kinase 55 nM - medchemexpress.comtocris.comglpbio.com
DYRK2 9.9 µM 180-fold less than Haspin medchemexpress.comimmunomart.com

Properties

Molecular Formula

C17H17ClN2OS.2HCl

Molecular Weight

405.77

Synonyms

3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride

Origin of Product

United States

Primary Kinase Target: Haspin Kinase

Enzymatic Characteristics and Biological Roles of Haspin

Haspin is an atypical protein kinase that plays a pivotal role in ensuring the fidelity of cell division. nih.gov Its kinase domain is located in the C-terminal portion of the protein and possesses a constitutively active conformation, which is unusual among kinases. pnas.orgpnas.orgcreative-enzymes.com

Haspin is a serine/threonine kinase with a highly specific primary substrate: histone H3. nih.govuniprot.orgxcessbio.com The kinase specifically phosphorylates threonine-3 (Thr-3) on the N-terminal tail of histone H3 (H3T3ph). nih.govdrugbank.comnih.gov This high degree of specificity is determined by unique structural features in Haspin's active site, which is adapted to recognize the basic histone tail. pnas.orgnih.gov The crystal structure of Haspin reveals a unique bent substrate binding mode. nih.gov Research using peptide libraries has helped to define a stringent sequence motif for Haspin phosphorylation, confirming histone H3 as its principal target. nih.gov The activity of Haspin can be modulated by other histone modifications; for instance, increasing methylation at the neighboring Lysine-4 (H3K4) residue strongly decreases substrate recognition by Haspin. pnas.org

Haspin's activity is critical for the proper execution of mitosis. nih.gov Depletion or inhibition of Haspin leads to significant mitotic defects, including the misalignment of chromosomes at the metaphase plate and premature loss of centromeric cohesin, which holds sister chromatids together. nih.govdrugbank.comnih.gov These defects activate the spindle assembly checkpoint, causing a mitotic arrest. nih.gov

The kinase's function is essential for the correct localization and activation of the Chromosomal Passenger Complex (CPC), a key regulator of mitosis. nih.govresearchgate.net Specifically, the phosphorylation of histone H3 at Thr-3 by Haspin creates a docking site for the CPC component Survivin, which in turn recruits the rest of the complex, including the kinase Aurora B, to the centromeres. nih.gov This recruitment is vital for regulating chromosome segregation and ensuring genomic stability. nih.gov The activity of Haspin itself is regulated by other master mitotic kinases, such as Polo-like kinase 1 (Plk1), which phosphorylates and activates Haspin in early mitosis. researchgate.net

Haspin is the primary kinase responsible for phosphorylating histone H3 at threonine-3 during mitosis. drugbank.comnih.govresearchgate.netdoaj.org This specific post-translational modification, H3T3ph, is a crucial epigenetic mark that orchestrates downstream mitotic events. nih.gov The phosphorylation of H3T3 begins in the prophase stage of mitosis, peaks during prometaphase and metaphase, and is subsequently removed during anaphase. nih.govdrugbank.com

The H3T3ph mark serves as a key signal for the recruitment of the CPC to centromeres, which is essential for correcting improper attachments of microtubules to chromosomes and for the proper functioning of the spindle assembly checkpoint. nih.govresearchgate.net Beyond its well-established role in CPC recruitment, H3T3ph is a critical component of the "histone code," linking chromatin modifications directly to the regulation of cell cycle progression. drugbank.com

Haspin Kinase as a Research Focus in Cellular Biology

Haspin kinase has become a significant focus of research due to its fundamental role in cell division and its potential as a therapeutic target. nih.govpatsnap.com Because Haspin is highly expressed in proliferating cells and various neoplasms, its inhibitors are being investigated as potential anti-mitotic and anti-cancer agents. nih.govresearchgate.netunimi.it The targeted inhibition of Haspin disrupts mitosis specifically in rapidly dividing cancer cells, leading to cell death. patsnap.com

Furthermore, selective inhibitors like LDN-209929 serve as valuable chemical tools for cell biologists. patsnap.com By using such inhibitors, researchers can precisely dissect the complex spatiotemporal regulation of mitotic events. patsnap.com Studying the effects of Haspin inhibition helps to elucidate the intricate signaling pathways that govern chromosome segregation, cohesion, and the spindle assembly checkpoint, thereby advancing our fundamental understanding of cell division. nih.govpatsnap.com

Summary of Haspin Kinase's Role and Research Significance

AspectDescription
Primary Function Phosphorylation of Histone H3 at Threonine-3 (H3T3ph) during mitosis. nih.govdrugbank.com
Key Mitotic Roles Ensures proper chromosome alignment and sister chromatid cohesion. nih.govdrugbank.comnih.gov
Regulatory Impact Enables recruitment of the Chromosomal Passenger Complex (CPC) to centromeres. nih.govresearchgate.net
Therapeutic Potential Target for anti-cancer drugs due to its role in cell proliferation. researchgate.netpatsnap.comunimi.it
Research Tool Inhibitors help dissect complex mitotic signaling pathways. patsnap.com

Secondary Kinase Target and Selectivity: Dyrk2 Kinase

Biological Functions of DYRK2 and its Isoforms

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a member of the DYRK family of protein kinases, which are involved in cellular development and growth. wikipedia.org DYRK2 is a versatile serine/threonine kinase that also possesses the ability to autophosphorylate on a tyrosine residue, a key step for its activation. nih.govkinase.com Once activated, it phosphorylates a variety of substrate proteins on serine and threonine residues. tocris.com

Functionally, DYRK2 is implicated in a wide array of cellular activities, including cell survival, development, differentiation, and proteasomal regulation. mdpi.com It plays a complex role in cancer, where it can function as both a tumor suppressor and an oncogene depending on the context. mdpi.comresearchgate.net As a tumor suppressor, it can inhibit cancer growth. mdpi.com Conversely, in some cancers, it may act as an oncogene, promoting tumor progression. mdpi.com

One of the most critical functions of DYRK2 is its role in the DNA damage response, where it contributes to the induction of apoptosis. mdpi.com Following genotoxic stress, DYRK2 translocates to the nucleus and phosphorylates the tumor suppressor protein p53 at the Serine-46 residue. wikipedia.orgnih.govuniprot.org This specific phosphorylation is a key signal for inducing apoptosis. nih.govuniprot.org

Furthermore, DYRK2 regulates protein stability by acting as a scaffold for the EDVP E3 ubiquitin ligase complex, particularly during the G2/M phase of the cell cycle. mdpi.comnih.govnih.gov This function facilitates the ubiquitination and subsequent degradation of various cell cycle components, including substrates like katanin p60 and TERT. researchgate.netnih.gov Other important substrates of DYRK2 include the oncoproteins c-Jun and c-Myc. nih.gov

DYRK Family Kinases in Cellular Regulation (e.g., Cell Cycle, Apoptosis, DNA Damage, Centrosome Regulation, Ciliogenesis)

The DYRK family of kinases, which in mammals includes DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are crucial regulators of diverse cellular functions. tocris.comnih.gov These evolutionarily conserved kinases are pivotal in controlling cell proliferation, differentiation, and survival. nih.govnih.govsciopen.com

Cell Cycle: DYRK family members are key regulators of the cell cycle. nih.gov For instance, DYRK2 acts as a negative regulator of the G1/S transition by promoting the degradation of c-Jun and c-Myc. nih.govtandfonline.com DYRK1B can induce a reversible cell cycle arrest in the G0 phase by targeting cyclin D1 for degradation and stabilizing the cell cycle inhibitor p27Kip1. nih.govnih.govtandfonline.com

Apoptosis: The DYRK family plays a significant role in determining cell fate between survival and apoptosis. nih.govuniprot.org DYRK2, in particular, is pro-apoptotic, a function executed through its phosphorylation of p53 in response to DNA damage. nih.govtocris.comnih.gov In contrast, DYRK1A and DYRK3 have been shown to promote cell survival. sciopen.com The natural alkaloid Harmine has been shown to induce caspase-mediated apoptosis in neuroblastoma cells through a mechanism involving DYRK family kinases. aacrjournals.org

DNA Damage: DYRK kinases are functionally linked to the DNA Damage Response (DDR). nih.gov Upon DNA damage, DYRK2 is activated and accumulates in the nucleus to phosphorylate p53, initiating an apoptotic response. nih.govnih.govuniprot.org DYRK1A has also been identified as a chromatin-associated kinase involved in the DDR. nih.gov

Centrosome Regulation: DYRK2 is involved in maintaining centrosome homeostasis. nih.gov Its substrates include centrosomal proteins such as katanin p60 and CP110/CCP110, highlighting its role in regulating the microtubule-organizing center of the cell. nih.govresearchgate.net

Ciliogenesis: The DYRK family is essential for processes related to the primary cilium, a sensory organelle. researcher.lifenih.gov Specifically, DYRK2 and DYRK3 cooperate to regulate the length of the cilium. nih.govresearchgate.net DYRK2 has been identified as a novel regulator of ciliogenesis and is necessary for Hedgehog (Hh) signaling during embryonic development, a pathway critical for tissue development. nih.govelifesciences.org

Selectivity Profile of LDN 209929 Dihydrochloride (B599025) for Haspin over DYRK2

LDN-209929 dihydrochloride was developed through the optimization of an acridine (B1665455) analog scaffold, which also showed inhibitory activity against DYRK2. nih.gov This optimization resulted in a potent inhibitor of Haspin kinase with significantly reduced activity against DYRK2, thereby achieving high selectivity. nih.govresearchgate.net

The compound exhibits a 180-fold selectivity for Haspin over DYRK2. nih.govmedchemexpress.comprobechem.com The half-maximal inhibitory concentration (IC50) for Haspin is 55 nM, whereas the IC50 for DYRK2 is 9.9 µM (9900 nM). medchemexpress.com This notable difference in potency underscores the compound's specificity for Haspin, making it a valuable chemical probe for studying the distinct biological functions of Haspin kinase with minimal off-target effects on DYRK2.

Inhibitory Activity of LDN-209929 Dihydrochloride
Kinase TargetIC50Selectivity Fold (vs. Haspin)
Haspin55 nM1
DYRK29.9 µM180

Mechanistic Studies of Ldn 209929 Dihydrochloride Kinase Inhibition

Competitive Inhibition Mechanisms

Small-molecule kinase inhibitors commonly function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the enzyme. mdpi.com This mode of action, known as competitive inhibition, involves an inhibitor that structurally resembles the natural substrate (ATP) binding to the enzyme's active site, thereby preventing the substrate from binding and halting the phosphorylation reaction. wikipedia.orgnih.gov The inhibitor and the substrate cannot bind to the enzyme simultaneously. wikipedia.org This type of inhibition can typically be overcome by increasing the concentration of the substrate. wikipedia.org

While the specific kinetic studies detailing the inhibition mechanism of LDN-209929 are not extensively described in the provided literature, its nature as a small-molecule inhibitor targeting the ATP-binding pocket strongly suggests a competitive mechanism of action. Many inhibitors in its class are ATP mimetics that interact with the hinge region of the kinase's active site, mimicking the hydrogen bonds formed by the adenine ring of ATP. mdpi.com

Interestingly, the parent compound from which LDN-209929 was derived, LDN-192960, was found to exhibit a 'mixed' mode of inhibition against DYRK2, a related kinase. researchgate.net Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net This suggests that while the primary mechanism for the acridine (B1665455) scaffold is likely competitive with ATP, interactions with other sites or conformations of the enzyme may also play a role.

Structure-Activity Relationship (SAR) Studies of Acridine Analogs

The development of LDN-209929 was the result of a systematic structure-activity relationship (SAR) study of acridine derivatives, which were initially identified as potent inhibitors of haspin kinase and subsequently found to also inhibit DYRK2. nih.govnih.gov The optimization aimed to delineate the structural features necessary for potent inhibition and to improve selectivity for haspin over DYRK2. nih.gov

The core acridine structure, composed of three aromatic rings, was determined to be essential for the inhibitory activity against both haspin and DYRK2. nih.gov Several key structural features and modifications were found to significantly influence potency and selectivity:

Methoxy Groups: The presence of one or both methoxy groups on the acridine rings is crucial for the activity of these compounds. nih.gov

Linker Chain: A tether of three or four methylene units between the acridine core and a terminal amine group was found to be optimal. nih.gov

Linker Type: A thioether (sulfur) linkage between the acridine scaffold and the alkyl chain was necessary for high potency against both haspin and DYRK2. nih.gov Replacing the sulfur with an amine (NH) or ether (O) was detrimental to inhibition, while a methylene (CH₂) replacement was tolerated but resulted in reduced potency. nih.gov

Terminal Group: Modifications to the terminal amine group were critical for achieving selectivity. While a primary amine was preferred for DYRK2 inhibition, modifying this group led to haspin-selective compounds. LDN-209929 (referred to as compound 33 in the study) incorporates a specific modification on the terminal amine that results in a 180-fold selectivity for haspin over DYRK2. nih.gov In contrast, incorporating the nitrogen into a phthalimide created a moderately potent analog that was 5.4-fold selective for DYRK2 over haspin. nih.gov

Structural FeatureObservation for Haspin/DYRK2 InhibitionImpact on Selectivity
Acridine CoreEssential for activityCore scaffold for both kinases
Methoxy GroupsRequired for high potencyContributes to overall potency
Linker TypeThioether or methylene tolerated; Amine or ether detrimentalSimilar requirement for both kinases
Linker Length3-4 methylene units optimalSimilar requirement for both kinases
Terminal Amine GroupModifications significantly alter activityKey determinant for haspin vs. DYRK2 selectivity

Comparative Analysis with Related Kinase Inhibitors (e.g., LDN-192960)

LDN-209929 is an optimized analog of LDN-192960. medchemexpress.com The initial compound, LDN-192960, was identified as a potent dual inhibitor of both haspin and DYRK2 kinases. cancer-research-network.commedchemexpress.comcaymanchem.com While effective, its lack of high selectivity made it challenging to use as a specific probe to study the distinct cellular functions of haspin. researchgate.net The poor selectivity of LDN-192960 against other kinases like CLK1, DYRK1A, and DYRK3 also prompted further optimization. researchgate.net

The subsequent SAR studies led to the development of LDN-209929, which exhibits significantly enhanced selectivity for haspin. nih.gov This was achieved through chemical modifications based on the SAR findings, particularly at the terminal amine portion of the molecule. nih.govnih.gov

The primary distinction between the two compounds lies in their inhibitory profiles. LDN-192960 potently inhibits both haspin and DYRK2 with IC₅₀ values in the low nanomolar range for both. medchemexpress.com In contrast, LDN-209929 maintains high potency against haspin but is substantially less active against DYRK2, giving it a 180-fold selectivity advantage. nih.govmedchemexpress.com This makes LDN-209929 a more precise chemical tool for investigating the specific biological roles of haspin kinase. nih.gov

CompoundHaspin IC₅₀DYRK2 IC₅₀Selectivity (DYRK2 vs. Haspin)Key Characteristic
LDN-19296010 nM48 nM~5-foldPotent dual inhibitor medchemexpress.comcaymanchem.com
LDN-20992955 nM (<60 nM)9.9 µM~180-foldPotent and selective haspin inhibitor nih.govmedchemexpress.com

Impact of Ldn 209929 Dihydrochloride on Cellular Physiology in Model Systems

Modulation of Mitotic Checkpoint and Cell Cycle Progression in Cell Lines

The primary intracellular target of LDN 209929 is Haspin kinase, which plays a critical role during mitosis. nih.gov Haspin's essential function is the phosphorylation of Histone H3 at the threonine-3 position (H3T3ph). medchemexpress.comnih.gov This phosphorylation event is a key part of the "histone code" that dictates chromatin function and structure. Specifically, H3T3ph acts as a docking site for the chromosomal passenger complex (CPC), a regulatory hub for mitotic events, localizing it to the centromeres. The proper localization of the CPC is essential for accurate chromosome segregation and the satisfaction of the spindle assembly checkpoint.

By inhibiting Haspin kinase, LDN 209929 directly prevents the phosphorylation of Histone H3 at Thr-3. The absence of this phosphorylation mark disrupts the recruitment of the CPC to the centromeres, leading to defects in chromosome alignment and segregation. medchemexpress.com This disruption activates the mitotic checkpoint (also known as the spindle assembly checkpoint), a crucial surveillance mechanism that halts the cell cycle in metaphase to prevent aneuploidy. frontiersin.org Prolonged activation of this checkpoint due to the inability to properly align chromosomes can lead to a mitotic arrest, ultimately triggering cell death (apoptosis) in a process known as mitotic catastrophe. nih.gov Therefore, in cell line studies, treatment with a Haspin inhibitor like LDN 209929 is expected to induce an accumulation of cells in the G2/M phase of the cell cycle, followed by an increase in apoptotic markers. nih.govnih.gov

The function of Haspin kinase is tightly linked to cell cycle progression, with its activity beginning in the G2 phase and peaking during prophase and metaphase before diminishing in anaphase. nih.gov Inhibition by LDN 209929 effectively targets cells during this mitotic window, making it particularly relevant for highly proliferative cells that are constantly entering mitosis.

Effects on Kinase-Regulated Signaling Pathways (e.g., PI3K/AKT, MAPK)

While LDN 209929 is highly selective for Haspin kinase, its development emerged from studies of acridine (B1665455) analogs that also showed inhibitory activity against other kinases, notably the Dual-specificity tyrosine-regulated kinase 2 (DYRK2). nih.gov LDN 209929 was specifically optimized to achieve a 180-fold selectivity for Haspin over DYRK2. medchemexpress.comnih.gov However, the relationship with the broader kinome, including key signaling pathways like PI3K/AKT and MAPK, is relevant.

The DYRK family of kinases, to which DYRK2 belongs, is related to the MAPK family and is involved in a wide array of cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. nih.govmedchemexpress.com Inhibition of DYRK2 can influence these pathways. For instance, DYRKs can regulate protein stability during the cell cycle and the activity of the proteasome. medchemexpress.com

Direct evidence detailing the effects of LDN 209929 on the PI3K/AKT or MAPK pathways is not extensively documented. However, significant crosstalk exists between cell cycle machinery and major signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. mdpi.com Similarly, the MAPK/ERK pathway transduces signals from growth factors to regulate gene expression and prevent apoptosis. nih.gov A compound that induces a robust cell cycle arrest, like a Haspin inhibitor, will indirectly affect these pathways. Cells arrested in mitosis may downregulate survival signals that are dependent on PI3K/AKT activation or may activate stress-related MAPK pathways like JNK and p38, which can contribute to the induction of apoptosis. frontiersin.orgnih.gov

Table 1: Kinase Inhibitory Profile of LDN 209929

Kinase TargetIC50 ValueSelectivity
Haspin kinase55 nMPrimary
DYRK29.9 µM~180-fold lower than Haspin
IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from medchemexpress.com.

Assessment in In Vitro Cellular Models (e.g., Cancer Cell Lines, Neuroblastoma Cell Lines)

The dependence of proliferating cells on robust mitotic regulation makes Haspin kinase an attractive target in oncology. Haspin is highly expressed in various neoplasms, correlating with cell proliferation. nih.gov Consequently, its inhibitor, LDN 209929, is evaluated in various in vitro cancer models.

The primary effect observed in cancer cell lines treated with Haspin inhibitors is a potent anti-proliferative activity. probechem.com This is a direct consequence of inducing mitotic arrest and subsequent cell death as described in section 5.1.

Neuroblastoma Cell Lines: Neuroblastoma (NB) is a pediatric cancer where targeting cell cycle and survival pathways is a key therapeutic strategy. nih.gov Research on a related dual Haspin/DYRK2 inhibitor, LDN-192960, demonstrated strong, dose-dependent inhibition of cell proliferation across four different neuroblastoma cell lines: SK-N-BE(2), KELLY, SK-N-AS, and SK-N-FI. medchemexpress.com Given that LDN 209929 is an optimized, more selective analog, it is expected to show potent efficacy in similar neuroblastoma models. The rationale is further supported by the implication of other DYRK family members, such as DYRK3, in mediating neuroblastoma cell proliferation. mdpi.com

Table 2: Neuroblastoma Cell Lines Investigated with Haspin/DYRK2 Inhibitors

Cell LineContext of InhibitionObserved Effect
SK-N-BE(2)Haspin/DYRK2 InhibitionStrong anti-proliferative
KELLYHaspin/DYRK2 InhibitionStrong anti-proliferative
SK-N-ASHaspin/DYRK2 InhibitionStrong anti-proliferative
SK-N-FIHaspin/DYRK2 InhibitionStrong anti-proliferative
Cell lines where the related compound LDN-192960 was shown to be effective, suggesting a promising application for LDN 209929. Data sourced from medchemexpress.com.

Investigations in In Vivo Preclinical Research Models (Animal Models, Xenografts)

Following promising in vitro data, the efficacy of novel anti-cancer compounds is typically assessed in in vivo preclinical models to evaluate their therapeutic potential in a more complex biological system. tbzmed.ac.ir The most common models for this purpose are xenografts, where human cancer cells are implanted into immunocompromised mice. tbzmed.ac.ir

While specific in vivo studies for LDN 209929 are not detailed in the available literature, the therapeutic potential of targeting Haspin kinase has been validated in such models. For example, another potent Haspin inhibitor, CHR-6494, demonstrated significant anti-tumor activity in a mouse xenograft model. medchemexpress.com These studies involve implanting human tumor cells, allowing a tumor to form, and then treating the animal with the compound to measure effects on tumor growth inhibition or regression. tbzmed.ac.ir

For a compound like LDN 209929, a preclinical in vivo study would likely involve:

Xenograft Implantation: Human cancer cell lines, potentially including the neuroblastoma lines shown to be sensitive in vitro, would be subcutaneously injected into immunodeficient mice.

Tumor Growth and Treatment: Once tumors reach a measurable volume, mice would be treated with LDN 209929.

Efficacy Assessment: The primary endpoint would be the measurement of tumor volume over time compared to a vehicle-treated control group. Other analyses could include survival studies and immunohistochemical analysis of tumor tissue to confirm the inhibition of H3T3 phosphorylation as a biomarker of drug activity.

Such studies are indispensable for translating the cellular mechanism of a mitotic inhibitor into a potential therapeutic outcome.

Methodological Approaches in Ldn 209929 Dihydrochloride Research

In Vitro Kinase Assay Methodologies

The primary characterization of LDN-209929 and its precursor compounds has heavily relied on in vitro kinase assays to determine their direct inhibitory effects on target enzymes. These cell-free systems are fundamental for quantifying the potency and selectivity of kinase inhibitors.

A key technique used in the discovery of the parent acridine (B1665455) series, from which LDN-209929 was optimized, was a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. google.comnih.gov This homogeneous assay format is well-suited for high-throughput screening (HTS). google.com The assay was designed to measure the phosphorylation of a histone H3 peptide substrate by Haspin kinase. The detection of the phosphorylated substrate was achieved using a europium-labeled phosphospecific monoclonal antibody, which generates a FRET signal when in proximity to the substrate. nih.gov

Following the initial screening, hits were re-validated using both the TR-FRET assay and a radiometric assay . google.com The radiometric assay provides a more direct and often considered "gold standard" measurement of kinase activity. This method typically involves the use of radiolabeled ATP, such as γ-33P-ATP, and measures the incorporation of the radioactive phosphate (B84403) group onto a substrate, which in this case was the full-length Histone H3 protein. google.comnih.gov The inhibitory activity of compounds like LDN-209929 is quantified by measuring the reduction in substrate phosphorylation in the presence of the inhibitor. This dual-assay approach ensures the reliability of the findings and helps eliminate artifacts that can arise from a single assay platform.

The potency of LDN-209929 was determined by calculating its half-maximal inhibitory concentration (IC50). These assays demonstrated that LDN-209929 is a potent inhibitor of Haspin kinase with an IC50 value of 55 nM. medchemexpress.comprobechem.com Furthermore, these in vitro assays were critical in establishing the selectivity of the compound. By testing it against other kinases, researchers found that LDN-209929 exhibits high selectivity for Haspin over related kinases like DYRK2, for which it has an IC50 of 9.9 µM, representing a 180-fold selectivity. nih.govmedchemexpress.comprobechem.com

Inhibitory Activity of LDN-209929
Target KinaseIC50 ValueSelectivity (fold)
Haspin55 nM-
DYRK29.9 µM180x vs Haspin

Cellular Assays for Kinase Activity and Phenotypic Analysis

To complement the in vitro data, cellular assays are employed to confirm that a compound can effectively inhibit its target within a biological system and to observe the resulting cellular phenotypes.

Following the biochemical validation, candidate compounds were tested in cellular assays of Haspin activity . google.com These assays are designed to measure the inhibition of Haspin's function in intact cells, typically by monitoring the phosphorylation of its specific substrate, Histone H3 at threonine 3 (H3T3ph). nih.gov A reduction in the H3T3ph signal in cells treated with LDN-209929 would confirm its cell permeability and on-target activity.

Cell viability assays are a crucial component of phenotypic analysis, used to assess the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines. For acridine analogs related to LDN-209929, cell viability was evaluated using MTT assays. researchgate.net This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of the number of viable cells. Cells were treated with the compounds for a set period (e.g., 72 hours) across a range of concentrations to determine the EC50, the concentration at which the compound elicits 50% of its maximal effect. researchgate.net

While direct studies detailing the use of caspase activity assays with LDN-209929 are not extensively documented in the provided context, the functional link between its secondary target family, DYRKs, and apoptosis suggests the relevance of such assays. DYRK kinases are known to be involved in the regulation of caspase activity during apoptosis. google.comnih.gov Caspase activity assays, which typically use specific substrates that become fluorescent or colorimetric upon cleavage by active caspases (like caspase-3 or caspase-7), would be a logical next step to investigate whether the cellular effects of LDN-209929 involve the induction of programmed cell death.

Advanced Techniques in Protein Kinase Research

The discovery and development of LDN-209929 were enabled by advanced research techniques that allow for large-scale analysis.

High-Throughput Inhibitor Screens (HTS) were fundamental to the initial discovery of the acridine scaffold from which LDN-209929 was derived. csmres.co.ukuac.bj A library of approximately 140,000 small molecules was screened using the TR-FRET kinase assay, demonstrating the power of HTS to identify novel kinase inhibitors from vast chemical libraries. google.comresearchgate.net This approach is essential in modern drug discovery for finding initial "hit" compounds that can be further optimized.

Future Perspectives and Research Gaps for Ldn 209929 Dihydrochloride

Exploring Novel Off-Targets and Polypharmacology

The concept of polypharmacology, where a single compound interacts with multiple targets, is a critical consideration in drug development, influencing both efficacy and potential side effects. nih.gov While LDN 209929 dihydrochloride (B599025) is characterized as a potent haspin kinase inhibitor, comprehensive off-target profiling is essential to fully understand its biological effects.

Initial studies have revealed that LDN 209929 dihydrochloride also exhibits inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). nih.gov This off-target activity is a key aspect of its polypharmacological profile. A structure-activity relationship (SAR) study of acridine (B1665455) analogs, from which LDN 209929 was developed, highlighted the similarities in the structural requirements for inhibiting both haspin and DYRK2. nih.gov

Target KinaseIC50Selectivity
Haspin< 60 nM180-fold selectivity for Haspin over DYRK2
DYRK2~10.8 µM (calculated from 180-fold selectivity)

Data derived from a structure-activity relationship study of acridine analogs. nih.gov

The identification of DYRK2 as an off-target necessitates further investigation into the functional consequences of this dual inhibition. DYRK2 is implicated in various cellular processes, including cell cycle control, stress response, and gene expression. scbt.compatsnap.com Understanding the impact of this compound on DYRK2-mediated pathways is crucial for a complete picture of its mechanism of action and for anticipating its effects in a complex biological system. Future research should involve comprehensive kinase profiling against a broad panel of kinases to identify any additional, previously unknown off-targets. This will provide a more complete "target-space" for the compound and could reveal novel therapeutic opportunities or potential liabilities.

Advancing Structural Biology Insights (e.g., Co-crystallization studies)

Structural biology provides a high-resolution view of how a drug interacts with its target protein, offering invaluable information for rational drug design and optimization. While the SAR study of the acridine series provided insights into the chemical features important for haspin and DYRK2 inhibition, co-crystallization studies of this compound with its targets are a critical next step. nih.gov

To date, no public records of a co-crystal structure of this compound with either haspin or DYRK2 exist. Obtaining such structures would:

Elucidate the precise binding mode: Reveal the specific amino acid residues involved in the interaction, the hydrogen bonding network, and other non-covalent interactions that contribute to the compound's potency and selectivity.

Explain the basis of selectivity: By comparing the co-crystal structures of LDN 209929 with haspin and DYRK2, researchers could understand the structural determinants of its 180-fold selectivity. This knowledge is instrumental for designing future analogs with even greater selectivity.

Guide further optimization: A detailed understanding of the binding pocket and the compound's orientation within it would enable medicinal chemists to design modifications that could enhance potency, improve selectivity, or modulate pharmacokinetic properties. The original SAR study itself suggests that additional optimization, potentially guided by co-crystallization, could yield even more potent and selective inhibitors for both kinases. nih.gov

Integration into Systems Biology Studies

Systems biology offers a holistic approach to understanding the complex network of interactions within a cell and how they are perturbed by external stimuli, such as the introduction of a drug. Given the polypharmacological nature of this compound, a systems-level analysis is paramount to fully comprehend its cellular impact.

Future research should aim to integrate this compound into systems biology studies to:

Map pathway perturbations: By employing techniques such as transcriptomics, proteomics, and phosphoproteomics, researchers can obtain a global view of the cellular changes induced by this compound treatment. This would reveal which signaling pathways are most affected by the dual inhibition of haspin and DYRK2.

Identify synergistic or antagonistic interactions: A systems-level approach can uncover unexpected interactions between the pathways modulated by haspin and DYRK2. This could reveal opportunities for combination therapies or explain potential mechanisms of resistance.

Construct predictive models: The data generated from these high-throughput studies can be used to build computational models of the cellular response to this compound. Such models can help predict the compound's effects in different cellular contexts and guide the design of future experiments.

By systematically exploring its off-target profile, delving into the structural basis of its interactions, and embracing a systems-level understanding of its cellular effects, the scientific community can unlock the full potential of this compound as both a chemical probe and a lead compound for therapeutic development.

Q & A

Q. How can researchers confirm the identity and purity of LDN 209929 dihydrochloride in laboratory settings?

  • Methodological Answer : To confirm identity, use high-resolution mass spectrometry (HRMS) to match the molecular ion peak with the theoretical molecular weight (405.77 g/mol; C₁₇H₁₉Cl₃N₂OS) . Purity can be assessed via reversed-phase HPLC with UV detection at 254 nm, using a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). For structural confirmation, perform ¹H/¹³C NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) to verify the presence of key functional groups, such as the methoxy and thioether moieties .

Q. What are the recommended safety protocols for handling this compound in vitro assays?

  • Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200) for carcinogenic compounds . Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Store the compound in a locked, dry environment at -20°C. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical disposal facilities .

Q. How should researchers design a kinase inhibition assay to evaluate this compound’s activity against haspin kinase?

  • Methodological Answer : Use a fluorescence-based kinase assay with recombinant haspin kinase and a FITC-labeled substrate (e.g., histone H3 tail peptide). Include ATP at Km concentration (e.g., 10 µM) and test compound concentrations in a 10-dose IC₅₀ curve (e.g., 1 nM–10 µM). Measure fluorescence polarization to quantify inhibition. Validate results with a radiometric assay using ³³P-ATP for kinetic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported selectivity profiles (e.g., 180-fold selectivity over DYRK2)?

  • Methodological Answer : Perform orthogonal assays to confirm selectivity:
  • Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) under identical assay conditions.
  • Validate with cellular thermal shift assays (CETSA) to assess target engagement in lysates.
  • Apply structure-activity relationship (SAR) analysis to identify residues critical for haspin binding (e.g., acridine-thioether interactions) versus off-target kinases .

Q. What strategies optimize in vivo pharmacokinetic (PK) studies for this compound?

  • Methodological Answer :
  • Formulation : Prepare a 0.5% methylcellulose suspension for oral gavage or use saline for intraperitoneal injection.
  • Dosing : Conduct a pilot study with single doses (1–50 mg/kg) in rodents, collecting plasma/tissue samples at 0.5, 2, 6, 12, and 24 hours post-dose.
  • Analysis : Quantify compound levels via LC-MS/MS using deuterated internal standards. Adjust dosing based on bioavailability and half-life calculations .

Q. How should researchers address discrepancies between in vitro potency (IC₅₀ = 55 nM) and in vivo efficacy?

  • Methodological Answer :
  • Metabolic Stability : Test hepatic microsomal stability (human/rodent) to identify rapid clearance.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding may reduce efficacy.
  • Tumor Penetration : Employ LC-MS/MS to quantify intratumoral concentrations in xenograft models, correlating with pharmacodynamic markers (e.g., phosphorylated histone H3) .

Q. What statistical frameworks ensure reproducibility in preclinical studies involving this compound?

  • Methodological Answer : Follow NIH guidelines for preclinical rigor:
  • Power Analysis : Calculate sample sizes (e.g., n ≥ 6/group) to detect 30% effect sizes with 80% power.
  • Blinding : Randomize treatment groups and use blinded data analysis.
  • Data Reporting : Include exact p-values, effect sizes, and confidence intervals; use Prism or R for ANOVA with Tukey post-hoc tests .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots for assay comparison and Hill slopes to assess cooperativity in dose-response curves.
  • Cellular Assays : Include a haspin-knockout cell line (e.g., CRISPR/Cas9-edited HEK293) as a negative control to confirm on-target effects.
  • Ethical Compliance : Obtain IACUC approval for animal studies and document compliance with ARRIVE guidelines .

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